5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-19-9-5-3-7-15(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-2-4-8-16(14)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYHVOEZACVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazinone core
- A 2-chlorobenzyl substituent
- A 2-methoxyphenyl group
This unique substitution pattern enhances its biological activity compared to other similar compounds.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrazin-4(5H)-one class exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one can inhibit tumor growth by targeting specific enzymes involved in cancer progression, such as thymidine phosphorylase (TP) .
- A case study demonstrated that certain analogs exhibited IC50 values below 50 µM against various cancer cell lines .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrazolo framework.
- Substitution Reactions : Introducing specific substituents at designated positions to enhance biological activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its pharmacological profile. The following table summarizes key structural components and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| 2-Chlorobenzyl Group | Enhances binding affinity to target proteins |
| 2-Methoxyphenyl Group | Contributes to anti-inflammatory effects |
| Pyrazinone Core | Essential for anticancer activity |
Research has demonstrated that modifications in these substituents can lead to enhanced efficacy and selectivity against specific biological targets .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Anticancer Evaluation : A study published in PubMed reported the synthesis and evaluation of new fused pyrazolo derivatives, highlighting their cytotoxicity against cancer cell lines .
- Inflammation Studies : Research indicated that certain pyrazolo derivatives significantly reduced inflammatory responses in models of chronic inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, highlighting substituent variations and their biological/physical properties:
*Estimated based on analogous structures.
Structure-Activity Relationships (SAR)
- Chlorophenyl vs. Methoxyphenyl: 3o (2-(4-Cl-phenyl)) demonstrated potent A549 inhibition (IC₅₀: 12.3 µM), while methoxy-substituted derivatives (e.g., 2-(2-MeO-phenyl) in the target compound) lack explicit activity data. Para-chloro substitution may enhance bioactivity compared to ortho-methoxy groups . Phenethyl vs.
Electronic Effects :
Crystal Packing and Conformation :
Pharmacokinetic and Stability Considerations
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) reduces reaction time (<1 hour) compared to conventional heating (6–12 hours).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
